molecular formula C13H14N2O3S2 B2686609 {[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid CAS No. 731826-75-8

{[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid

Cat. No.: B2686609
CAS No.: 731826-75-8
M. Wt: 310.39
InChI Key: LEPVNFQTWXVSFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound {[(4-Oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid is a unique chemical with a complex structure . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity .


Molecular Structure Analysis

The compound has a complex molecular structure. It has a linear formula of C21H22N4O3S2 and a molecular weight of 442.562 .

Scientific Research Applications

Aldose Reductase Inhibitors

Compounds with the thienopyrimidin structure, similar to the mentioned chemical, have been evaluated for their aldose reductase inhibitory activity. This is significant for diabetic research, as aldose reductase plays a key role in the development of diabetic complications by promoting the accumulation of sorbitol. Studies have shown that certain derivatives exhibit potent inhibitory activity in vitro, although their in vivo effectiveness varies. This suggests potential applications in managing diabetes-related complications (Ogawva et al., 1993).

Synthesis of Heterocyclic Compounds

Research into the synthesis of heterocyclic compounds utilizing derivatives similar to the mentioned chemical has led to the creation of novel structures. These studies contribute to the broader field of organic chemistry, providing insights into the synthesis and functionalization of complex molecules for various applications, including medicinal chemistry (Zadorozhny et al., 2008).

Antiinflammatory Activity

Some derivatives of thienopyrimidin compounds have been synthesized and tested for their antiinflammatory activity. Research in this area highlights the potential therapeutic applications of these compounds in treating inflammation. However, the specific mechanisms and efficacy of these compounds require further investigation to fully understand their therapeutic potential and applicability (Ackrell et al., 1978).

Antimicrobial Activities

The synthesis of novel derivatives based on the thienopyrimidin scaffold and their subsequent evaluation for antimicrobial activities represent another area of interest. These studies aim to discover new antimicrobial agents that can address the growing challenge of antibiotic resistance (Sabry et al., 2013).

Antitumor Activity

Research has also been conducted on the synthesis of thienopyrimidine derivatives containing various moieties, including thiosemicarbazide, to evaluate their antitumor activity. This highlights the potential of such compounds in cancer research, where there is a continuous search for novel therapeutic agents (Salib et al., 2016).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The company does not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Mechanism of Action

    Target of action

    The primary targets of a compound like “{[(4-Oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid” would likely be specific proteins or enzymes within the cell. These targets are usually identified through a combination of biochemical assays and computational modeling.

Properties

IUPAC Name

2-[(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O3S2/c16-10(17)6-19-5-9-14-12(18)11-7-3-1-2-4-8(7)20-13(11)15-9/h1-6H2,(H,16,17)(H,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEPVNFQTWXVSFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)CSCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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